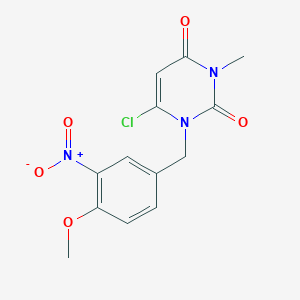
2,4(1H,3H)-Pyrimidinedione, 5-iodo-1,3-bis(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-DIBENZYL-5-IODO-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is an organic compound that belongs to the class of tetrahydropyrimidine derivatives. This compound is characterized by the presence of a tetrahydropyrimidine ring substituted with benzyl and iodine groups. It is a white crystalline solid that is soluble in organic solvents such as ethanol and dichloromethane but insoluble in water. The compound is stable under normal conditions but may decompose under high temperatures or in the presence of strong acids or bases.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-DIBENZYL-5-IODO-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE can be synthesized through a multi-step process involving the condensation of benzylamine with ethyl acetoacetate, followed by iodination. The reaction typically involves the following steps:
Condensation Reaction: Benzylamine reacts with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the intermediate 1,3-dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine.
Iodination: The intermediate is then treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 5-position of the tetrahydropyrimidine ring.
Industrial Production Methods
Industrial production of 1,3-DIBENZYL-5-IODO-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. This includes the use of continuous flow reactors for better control of reaction parameters and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
1,3-DIBENZYL-5-IODO-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: The carbonyl groups can be reduced to form alcohols or amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of 1,3-dibenzyl-5-substituted tetrahydropyrimidine-2,4-dione derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
1,3-DIBENZYL-5-IODO-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: Utilized as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-DIBENZYL-5-IODO-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.
DNA Intercalation: Intercalating into DNA strands, thereby disrupting DNA replication and transcription processes.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.
Comparison with Similar Compounds
1,3-DIBENZYL-5-IODO-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE can be compared with other similar compounds, such as:
1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid: Similar in structure but lacks the iodine atom, leading to different reactivity and biological properties.
1,3-Diiodo-5,5-dimethylimidazolidine-2,4-dione: Contains two iodine atoms and a different substitution pattern, resulting in distinct chemical and biological activities.
5-Iodo-1,2,3-trimethoxybenzene: A simpler aromatic compound with iodine substitution, used in different chemical contexts.
The uniqueness of 1,3-DIBENZYL-5-IODO-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE lies in its specific substitution pattern and the presence of both benzyl and iodine groups, which confer unique chemical reactivity and potential biological activities.
Properties
CAS No. |
119125-40-5 |
|---|---|
Molecular Formula |
C18H15IN2O2 |
Molecular Weight |
418.2 g/mol |
IUPAC Name |
1,3-dibenzyl-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C18H15IN2O2/c19-16-13-20(11-14-7-3-1-4-8-14)18(23)21(17(16)22)12-15-9-5-2-6-10-15/h1-10,13H,11-12H2 |
InChI Key |
FPEITTIRQBXGLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=O)N(C2=O)CC3=CC=CC=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [2-(prop-2-en-1-ylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B11654742.png)
![Ethyl 4-[3-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B11654746.png)
![N-[2-(4-Tert-butylphenoxy)ethyl]-4-{[N-(3,4-dimethylphenyl)methanesulfonamido]methyl}benzamide](/img/structure/B11654750.png)
![(3E)-5-(4-chlorophenyl)-3-[(2E)-3-phenylprop-2-en-1-ylidene]furan-2(3H)-one](/img/structure/B11654757.png)
![N-tert-butyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11654758.png)
![N-(2,3-dimethylphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B11654759.png)
![5-{4-[(4-Chlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B11654763.png)
![Ethyl 4,5-dimethyl-2-({[3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B11654769.png)
![4-{2-[(3,4-Dimethoxybenzyl)amino]ethyl}-1,2,5-trimethylpiperidin-4-ol](/img/structure/B11654772.png)
![3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B11654777.png)
![4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(3-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11654778.png)
![Cyclopentyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11654783.png)
![Ethyl 5-[(2-fluorophenyl)carbamoyl]-2-{[(3-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11654800.png)

